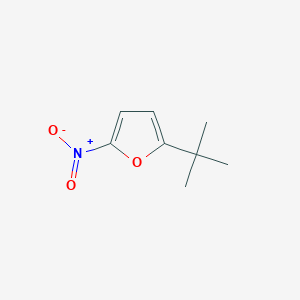

2-tert-Butyl-5-nitrofuran

説明

2-tert-Butyl-5-nitrofuran is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-tert-Butyl-5-nitrofuran is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its antimicrobial and anticancer activities, as well as its pharmacological profiles based on recent research findings.

- Molecular Formula : C8H11NO3

- Molecular Weight : 169.18 g/mol

These properties are foundational for understanding the compound's interactions at the molecular level and its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing the nitrofuran moiety, including this compound, may exhibit significant antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) values against various pathogens:

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | Not yet established |

| JSF-3449 | Mycobacterium tuberculosis | 0.019 |

| Novel 5-Nitrofuran Derivatives | Staphylococcus aureus | 0.06 |

| Klebsiella pneumoniae | 0.25 |

The data indicates that while specific derivatives have shown potent activity against Mycobacterium tuberculosis, further studies are needed to establish the efficacy of this compound itself against this pathogen .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Studies have suggested that nitrofuran compounds can induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways.

Case Study: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of various nitrofuran derivatives on cancer cell lines, including Vero cells. The results are summarized in the following table:

| Compound | Cell Line | CC50 (μM) |

|---|---|---|

| This compound | Vero Cells | >120 |

| JSF-4088 | Vero Cells | >120 |

| Other Derivatives | Various Cancer Lines | <50 |

The findings suggest that while some derivatives exhibit low cytotoxicity towards normal cells (Vero cells), their effectiveness against specific cancer cell lines varies significantly .

The biological activity of nitrofuran compounds is often attributed to their ability to undergo bioactivation within bacterial cells, leading to the generation of reactive nitrogen species (RNS), such as nitric oxide (NO- ). This mechanism can contribute to their antimicrobial effects by damaging bacterial DNA and cellular structures .

科学的研究の応用

Antibacterial Properties

Nitrofurans, including 2-tert-butyl-5-nitrofuran, are primarily known for their antibacterial activity. They function through mechanisms involving the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that damage bacterial DNA and proteins.

Case Studies

- Inhibition of ESKAPE Pathogens : Recent studies have demonstrated that derivatives of nitrofuran compounds exhibit significant antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter cloacae). Notably, compounds derived from this compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and nitrofurantoin .

- Molecular Docking Studies : In silico studies using molecular docking techniques have indicated that this compound derivatives can effectively bind to target proteins involved in bacterial resistance mechanisms. For instance, certain derivatives displayed high affinity for azoreductase enzymes in S. aureus, suggesting a pathway for selective antibacterial action .

Drug Design and Development

The structural modifications of nitrofurans have led to the synthesis of novel compounds with enhanced pharmacological profiles. The incorporation of 2-tert-butyl groups has been linked to improved solubility and bioavailability.

Research Findings

- Heterocyclic Compounds : A recent study synthesized a series of 5-nitrofuran-tagged heterocycles through multicomponent reactions. These compounds demonstrated promising antibacterial activity and represent a new avenue for drug discovery targeting resistant bacterial strains .

- Targeting Neglected Diseases : Research has also highlighted the potential of nitrofuran derivatives in treating neglected tropical diseases such as leishmaniasis and Chagas disease. For example, derivatives have shown efficacy in animal models against Leishmania major and Trypanosoma cruzi, indicating their potential as antiprotozoal agents .

Agricultural Applications

Nitrofurans are utilized in agriculture primarily as veterinary antibiotics. However, their use is controversial due to concerns about residues in food products and environmental impact.

Regulatory Perspectives

The European Union has banned the use of nitrofurans in food-producing animals due to safety concerns. Despite this, research continues into safer alternatives derived from nitrofuran structures that could mitigate these risks while maintaining efficacy against pathogens in livestock .

特性

IUPAC Name |

2-tert-butyl-5-nitrofuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-8(2,3)6-4-5-7(12-6)9(10)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLERQSNLKOUOIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(O1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650296 | |

| Record name | 2-tert-Butyl-5-nitrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841243-44-5 | |

| Record name | 2-tert-Butyl-5-nitrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。